Tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate is a synthetic compound characterized by a complex structure that includes a morpholine ring, an oxadiazole moiety, and a thiophene substituent. It is classified as a small organic molecule with potential applications in medicinal chemistry and materials science. The compound's unique structural features suggest it may possess interesting biological activities and chemical reactivity.
This compound falls under the category of heterocyclic compounds, specifically featuring oxadiazole and thiophene rings. Its classification as a morpholine derivative also highlights its relevance in pharmacological research, particularly in the development of new therapeutic agents.
The synthesis of tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate typically involves multi-step reactions that incorporate various reagents and conditions. Common methods for synthesizing oxadiazoles include cyclization reactions using hydrazides or amidoximes with carboxylic acid derivatives.
The molecular structure of tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate consists of:
The compound's structural formula can be represented as follows:
Key structural features include:
Tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism by which tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate exerts its effects is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors.
While specific physical properties such as boiling point and melting point are not readily available for this compound, its predicted solubility in water is approximately 0.0687 mg/mL .
Key chemical properties include:
These properties suggest that the compound may exhibit favorable characteristics for biological activity while also being amenable to various synthetic modifications.
Tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate has potential applications in several scientific fields:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger but remained largely unexplored until the mid-20th century due to its perceived instability. The 1940s marked a turning point when physiological studies revealed its bioactivity, leading to the introduction of Oxolamine in the 1960s as the first commercial drug containing this scaffold—a cough suppressant acting on the respiratory tract. The 1980s–2000s witnessed accelerated interest, with the heterocycle appearing in drugs spanning diverse therapeutic areas. Pleconaril (antiviral, 2002) exploits the 1,2,4-oxadiazole’s ability to penetrate the picornavirus capsid, while Ataluren (2014) for Duchenne muscular dystrophy utilizes its nonsense mutation readthrough capability. The scaffold’s versatility is further evidenced by its presence in Fasiplon (anxiolytic), Proxazole (gastrointestinal modulator), and Prenoxdiazine (antitussive) [4] [6].
Table 1: Clinically Approved Drugs Featuring 1,2,4-Oxadiazole Core
Drug Name | Therapeutic Category | Key Mechanism/Target | Approximation Year |
---|---|---|---|
Oxolamine | Antitussive | Respiratory Tract Sensory Nerves | 1960s |
Butalamine | Vasodilator | Peripheral Vasodilation | 1970s |
Fasiplon | Anxiolytic | Benzodiazepine Receptor Partial Agonist | 1990s |
Pleconaril | Antiviral | Picornavirus Capsid Inhibition | 2002 |
Ataluren | Genetic Disorder Therapy | Nonsense Mutation Readthrough | 2014 |
Natural products also incorporate this motif, such as Phidianidines A/B (isolated from marine mollusk Phidiana militaris), which show potent cytotoxicity and affinity for PTP1B and CXCR4 receptors. Quisqualic acid, from Quisqualis indica seeds, acts as a selective agonist for metabotropic glutamate receptors (mGluR II/IV), highlighting the scaffold’s relevance in neuropharmacology [6].
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities due to its balanced electronic profile, metabolic stability, and hydrogen-bonding capacity. Key physicochemical parameters underpin this equivalence:
Table 2: Bioisosteric Equivalence Parameters of 1,2,4-Oxadiazole vs. Carboxylate
Property | 1,2,4-Oxadiazole | Ester | Amide |
---|---|---|---|
Dipole Moment (D) | 3.4–3.6 | 1.8–2.0 | 3.5–3.8 |
log P | Moderate (1.0–2.5) | Low (-0.5–1.0) | Variable (-1.0–1.5) |
Metabolic Stability | High (Resistant to esterases) | Low | Moderate |
H-Bond Capacity | Accept: 2 sites; Donor: 0 | Accept: 2; Donor: 0 | Accept: 2; Donor: 1 |
This bioisosterism enhances pharmacokinetic properties. For example, replacing the labile ester in acetylcholine mimetics with 1,2,4-oxadiazole reduces susceptibility to hydrolysis while preserving affinity for muscarinic receptors. In tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate, the oxadiazole bridges the morpholine and thiophene rings, providing conformational rigidity and protecting the acyl-morpholine bond from enzymatic cleavage [4] [6].
Thiophene, a sulfur-containing heterocycle, contributes critically to pharmacophore design through its electronic tunability, planar geometry, and enhanced lipophilicity. Its physicochemical attributes include:
Hybridization with 1,2,4-oxadiazole creates dual heterocyclic systems with complementary properties. The thiophene’s electron-richness offsets the oxadiazole’s electron-deficiency, yielding balanced HOMO-LUMO profiles conducive to target binding. In antimicrobial thiophene-oxadiazoles, sulfur’s polarizability enables membrane penetration, while the oxadiazole engages in hydrogen bonding with bacterial efflux pump proteins (e.g., PBP2a) [5] [7].
In tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate, the thiophene ring enhances:
The morpholine moiety adds water solubility and H-bond acceptor capacity, creating a trifunctional scaffold with optimized drug-like properties for CNS or antimicrobial applications. This synergy exemplifies modern hybridization strategies in heterocyclic medicinal chemistry.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9